1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose

Nucleoside synthesis Glycosylation stereochemistry Anticancer prodrugs

Researchers using anomeric mixtures face failed glycosylations and irreproducible biological data. This stereochemically pure α-D-anomer (≥95% single-anomer purity) is the specifically required glycosyl donor for: • Vorbrüggen condensation yielding 5-fluorouracil prodrugs (thymidylate synthase inhibitors) • Neighboring-group-directed stereoselective glycosylation • Leishmania lipophosphoglycan-related oligosaccharide synthesis. The β-anomer (CAS 25243-38-3) and L-enantiomer cannot substitute. Single-anomer purity eliminates heterogeneity in downstream conjugation and characterization.

Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
CAS No. 108646-05-5
Cat. No. B035441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose
CAS108646-05-5
Molecular FormulaC13H18O9
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1
InChIKeyMJOQJPYNENPSSS-FVCCEPFGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetra-O-acetyl-α-D-arabinopyranose: Stereochemical Building Block


1,2,3,4-Tetra-O-acetyl-alpha-D-arabinopyranose (CAS 108646-05-5) is a fully acetylated pentopyranose derivative of D-arabinose, bearing four acetate protecting groups and a defined α-anomeric configuration at C-1 [1]. With a molecular formula of C13H18O9 and a molecular weight of 318.28 g/mol, this compound serves as a protected glycosyl donor and a chiral intermediate in the synthesis of complex carbohydrates, glycosides, and nucleoside analogs [2]. Its value lies not in its intrinsic bioactivity but in its stereochemically pure, protected form that enables controlled, regio- and stereoselective downstream transformations .

1,2,3,4-Tetra-O-acetyl-α-D-arabinopyranose: Why Generic Substitution Fails


Superficially identical peracetylated pentopyranoses sharing the same molecular formula (C13H18O9) cannot be interchanged for this compound without compromising synthetic outcomes. The α-anomeric configuration dictates the stereochemical course of glycosylation reactions; the β-anomer (CAS 25243-38-3) yields different anomeric ratios in glycoside bond formation [1]. The D-arabino stereochemistry at C-2, C-3, and C-4 distinguishes it from the L-enantiomer (CAS 123163-97-3), which is processed differently by biological systems and enzymatic transformations [2]. Furthermore, the axial/equatorial hydroxyl substitution pattern of arabinose diverges from that of D-xylose (C-4 epimer), resulting in distinct peracetylation yields and product distributions under identical reaction conditions [3]. Substitution with a generic 'tetra-O-acetyl pentose' or an anomeric mixture risks failed glycosylations, altered stereochemical outcomes, and irreproducible biological data.

1,2,3,4-Tetra-O-acetyl-α-D-arabinopyranose: Differentiation Evidence vs. Analogs


Anomeric Specificity in Nucleoside Analog Synthesis

The α-D-anomeric configuration of 1,2,3,4-tetra-O-acetyl-α-D-arabinopyranose is required for the condensation with silylated pyrimidine bases to yield 1-(3,4-O-isopropylidene-α-D-arabinopyranosyl)pyrimidine nucleoside analogs, which serve as precursors to antiproliferative 5-fluorouracil derivatives [1]. The corresponding β-D-anomer (CAS 25243-38-3) would produce β-linked nucleosides with different conformational preferences and biological activity profiles; the α-configuration specifically enables the 1,2-trans relationship exploited in subsequent synthetic steps [1]. The 5-fluorouracil unsaturated keto derivative (9c) and exomethylene derivatives (10c, 13c) derived from the α-D-arabinopyranosyl scaffold exhibited antiproliferative activity in the lower micromolar range against tumor cells [1].

Nucleoside synthesis Glycosylation stereochemistry Anticancer prodrugs

Enantiomeric Divergence: Peracetylation and Biological Relevance

1,2,3,4-Tetra-O-acetyl-α-D-arabinopyranose (D-series) and its L-enantiomer (CAS 123163-97-3) are not biologically or synthetically interchangeable. The L-arabinose series is the predominant naturally occurring form in plant hemicelluloses, whereas the D-arabinose series is rarer and has distinct biological targets [1]. Under stereoselective peracetylation conditions (triethylamine/acetic anhydride/DMAP), α-L-arabinose yields its peracetylated α-pyranose anomer (5α) in 56% yield, whereas α-D-xylose yields 97% — demonstrating that the stereochemistry at C-4 dramatically influences peracetylation efficiency [2]. The D-arabino configuration is specifically required for the synthesis of D-arabinopyranonucleoside analogs targeting thymidylate synthase [3]; the L-enantiomer would generate products with different biological recognition properties.

Chiral building block Stereoselective synthesis Enantiomeric differentiation

Crystallographic Distinction: α- vs. β-Anomer

The β-D anomer (CAS 25243-38-3) has been characterized by both neutron and X-ray diffraction, crystallizing in space group P2₁ with unit cell parameters a = 10.0779(5), b = 9.0228(5), c = 8.9659(5) Å, and β = 101.965(5)° [1]. This precise structural determination enables unambiguous identification and quality control. The α-D anomer (CAS 108646-05-5) does not have an equivalent published high-resolution crystallographic structure determination [1]. For applications where solid-state characterization is critical — such as polymorph screening, formulation development, or patent filing — the availability of neutron-grade crystallographic data for the β-anomer but not the α-anomer represents a significant analytical distinction that may influence selection depending on characterization requirements.

X-ray crystallography Neutron diffraction Solid-state characterization

Glycosyl Donor Reactivity: Arabinose vs. Xylose Peracetates

The C-4 stereochemistry difference between D-arabinopyranose (axial OH at C-4 in the ¹C₄ conformation) and D-xylopyranose (equatorial OH at C-4) leads to distinct reactivity profiles of their peracetylated derivatives. Peracetylated α-D-xylopyranose is obtained in 97% yield under stereoselective acetylation conditions, while the corresponding L-arabinose α-anomer yield is only 56% [1]. This 41-percentage-point difference reflects the stereoelectronic influence of the C-4 substituent orientation on acetylation kinetics. In glycosylation reactions, the arabino configuration provides a different facial selectivity and neighboring group participation pattern compared to the xylo configuration, directly impacting anomeric selectivity in the product [2]. For synthetic chemists building defined oligosaccharide sequences, this stereochemical difference is decisive.

Glycosyl donor Carbohydrate chemistry Stereoelectronic effects

1,2,3,4-Tetra-O-acetyl-α-D-arabinopyranose: Application Scenarios


Anticancer Nucleoside Prodrug Synthesis

The α-D-anomeric configuration of this compound is essential for the Vorbruggen condensation with silylated pyrimidine bases to generate 1-(3,4-O-isopropylidene-α-D-arabinopyranosyl)pyrimidine intermediates. These intermediates are converted into 5-fluorouracil-releasing prodrugs that exhibit antiproliferative activity in the lower micromolar range via thymidylate synthase inhibition [1]. The β-anomer cannot substitute in this pathway. Researchers in medicinal chemistry and nucleoside analog development should procure the α-D anomer specifically (CAS 108646-05-5), not the β-anomer (CAS 25243-38-3) or an anomeric mixture.

Chiral Building Block for Stereoselective Oligosaccharide Assembly

The fully acetylated α-D-arabinopyranose serves as a protected glycosyl donor where the acetyl groups at O-2, O-3, and O-4 provide neighboring group participation to direct the stereochemical outcome of glycosidic bond formation [1]. The D-arabino configuration is required when the target oligosaccharide contains D-arabinopyranosyl residues, such as in lipophosphoglycan-related structures from Leishmania species [2]. Substitution with L-arabinose or D-xylose peracetates would produce oligosaccharides with incorrect stereochemistry, compromising biological recognition and activity.

Click Chemistry-Enabled Glycoconjugate Synthesis

This compound can be utilized for the synthesis of complex carbohydrates and saccharides incorporating click chemistry modifications [1]. The defined α-anomeric configuration and full acetylation provide a stable, storable intermediate that can be selectively deprotected and functionalized. For procurement, this compound's single-anomer purity (α-D, typically ≥95%) distinguishes it from less expensive anomeric mixtures, which introduce heterogeneity into subsequent conjugation steps and complicate product characterization.

Model Substrate for Esterase and Glycosidase Studies

As a fully acetylated pentopyranose with defined stereochemistry, this compound serves as a model substrate for investigating acetylxylan esterases and other carbohydrate-active enzymes that recognize the arabino configuration [1]. The D-arabino stereochemistry provides a distinct recognition surface compared to D-xylo or L-arabino substrates, enabling researchers to probe enzyme active-site stereochemical requirements. The α-anomeric configuration further specifies the substrate's conformational presentation.

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